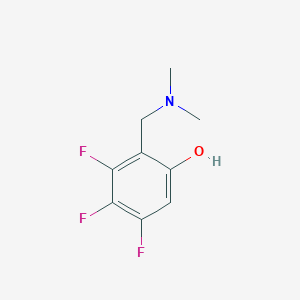![molecular formula C19H35NOS3 B6318821 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanol CAS No. 1394136-26-5](/img/structure/B6318821.png)
4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanol is a hydroxyl-functionalized trithiocarbonate compound used primarily as a reversible addition-fragmentation chain transfer (RAFT) agent in polymer chemistry . This compound is known for its ability to produce narrow polydispersity polymers with complex architectures, making it valuable in the synthesis of well-defined block copolymers .
Wirkmechanismus
Target of Action
The primary target of 2-Cyano-5-hydroxypentan-2-yl dodecyl carbonotrithioate is the polymerization process of various vinyl monomers . It acts as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent , which controls the polymerization process, leading to the formation of well-defined block copolymers .
Mode of Action
2-Cyano-5-hydroxypentan-2-yl dodecyl carbonotrithioate interacts with its targets by acting as a chain transfer agent (CTA) in the RAFT polymerization process . It is used as an initiator in the organocatalytic ring-opening polymerization (ROP) of 2-ethyl-2-oxo-1,3,2-dioxaphospholane . This interaction leads to changes in the polymerization process, enabling the synthesis of well-defined block copolymers .
Biochemical Pathways
The compound affects the RAFT polymerization pathway . It enables the synthesis of well-defined block copolymers using a wide variety of functional vinyl monomers . The compound also plays a role in the ring-opening polymerization (ROP) of 2-ethyl-2-oxo-1,3,2-dioxaphospholane .
Result of Action
The action of 2-Cyano-5-hydroxypentan-2-yl dodecyl carbonotrithioate results in the formation of well-defined block copolymers . These polymers have potential applications in various fields, including the creation of nanoparticles with hydrophilic polyphosphoesters on their surface as the stabilizing agent .
Action Environment
The action of 2-Cyano-5-hydroxypentan-2-yl dodecyl carbonotrithioate is influenced by environmental factors such as temperature and solvent conditions. For instance, the RAFT polymerization process typically occurs at room temperature. The choice of solvent can also impact the polymerization process and the properties of the resulting polymers .
Vorbereitungsmethoden
The synthesis of 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanol typically involves the reaction of dodecyl mercaptan with carbon disulfide and acryloyl chloride, followed by the addition of 4-cyanopentanol . The reaction conditions often require a base such as triethylamine and an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the trithiocarbonate group to thiol or disulfide groups.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and acylating agents for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanol has several scientific research applications:
Material Science: The compound is used in the synthesis of advanced materials with tailored properties for specific applications.
Biomedical Research: It is employed in the development of drug delivery systems and other biomedical applications due to its ability to form well-defined polymer structures.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanol include:
4-Cyano-4-[(phenylcarbonothioyl)thio]pentanoic acid: Another RAFT agent with a phenyl group instead of a dodecyl group.
2-Cyano-2-propyl dodecyl trithiocarbonate: A similar compound with a different alkyl chain length.
4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid: A closely related compound with a carboxylic acid group instead of a hydroxyl group.
The uniqueness of this compound lies in its hydroxyl functionality, which allows for further chemical modifications and applications in various fields .
Eigenschaften
IUPAC Name |
2-dodecylsulfanylcarbothioylsulfanyl-5-hydroxy-2-methylpentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35NOS3/c1-3-4-5-6-7-8-9-10-11-12-16-23-18(22)24-19(2,17-20)14-13-15-21/h21H,3-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFBIHFUHZPVOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC(=S)SC(C)(CCCO)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35NOS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
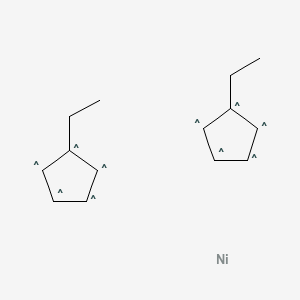
![bis[[(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]lead](/img/structure/B6318749.png)
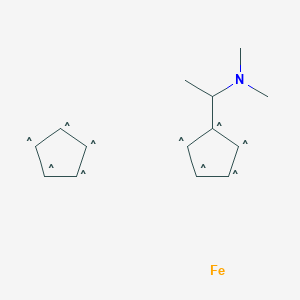
![1-benzyl-3-[(1R,2R)-2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-ylamino)cyclohexyl]urea](/img/structure/B6318757.png)
![N,N-bis[(1S)-1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B6318767.png)
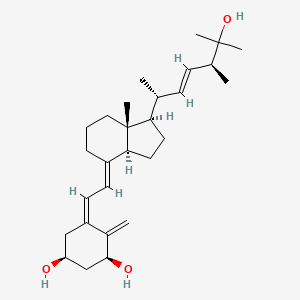

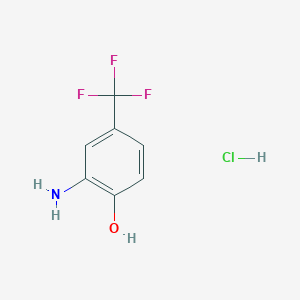
![3-(1H-Pyrrolo[2,3-c]pyridin-1-yl)isoquinoline](/img/structure/B6318799.png)
![3-Amino-N-[3-(aminosulfonyl)phenyl]-4-hydroxy-benzenesulfonamide](/img/structure/B6318807.png)

![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrrole](/img/structure/B6318830.png)

